12H-Benzo[a]phenothiazine, 10-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-Benzo[a]phenothiazine, 10-methyl-: is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by its unique structure, which includes a fused tricyclic system with sulfur and nitrogen atoms. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo[a]phenothiazine, 10-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the phenothiazine core. The methylation of the nitrogen atom is achieved using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of 12H-Benzo[a]phenothiazine, 10-methyl- often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 12H-Benzo[a]phenothiazine, 10-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12H-Benzo[a]phenothiazine, 10-methyl- is used as a photoredox catalyst in various chemical reactions, including atom transfer radical polymerization (ATRP) and oxidative coupling reactions. Its unique redox properties make it an efficient catalyst for these processes .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules and disrupt cellular processes is of particular interest .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including their use as antipsychotic and anti-inflammatory agents. The unique structure of phenothiazines allows for diverse pharmacological activities .
Industry: In the industrial sector, 12H-Benzo[a]phenothiazine, 10-methyl- is used in the synthesis of dyes and pigments. Its ability to undergo various chemical modifications makes it a valuable intermediate in the production of colorants .
Wirkmechanismus
The mechanism of action of 12H-Benzo[a]phenothiazine, 10-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it can intercalate with DNA, disrupt cellular membranes, and inhibit enzyme activity, leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic medications.
10-Methylphenothiazine: A closely related compound with similar chemical properties but different applications.
Phenoxazine: Another heterocyclic compound with a similar structure but containing an oxygen atom instead of sulfur.
Uniqueness: 12H-Benzo[a]phenothiazine, 10-methyl- stands out due to its extended conjugation and unique redox properties. These characteristics make it a versatile compound for various applications, including catalysis, medicine, and material science .
Eigenschaften
CAS-Nummer |
63042-53-5 |
---|---|
Molekularformel |
C17H13NS |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
10-methyl-12H-benzo[a]phenothiazine |
InChI |
InChI=1S/C17H13NS/c1-11-6-8-15-14(10-11)18-17-13-5-3-2-4-12(13)7-9-16(17)19-15/h2-10,18H,1H3 |
InChI-Schlüssel |
UJNVUBBFCMOTTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC3=C(N2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.